molecular formula C11H8N2O B1443801 3-Formyl-1-methyl-1H-indole-5-carbonitrile CAS No. 860297-14-9

3-Formyl-1-methyl-1H-indole-5-carbonitrile

Cat. No. B1443801
CAS RN: 860297-14-9
M. Wt: 184.19 g/mol
InChI Key: VBMKHTWSSPQKCR-UHFFFAOYSA-N
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Description

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a chemical compound used as a reactant in the preparation of various substances. It has been used in the synthesis of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents, indolecarboxamide derivatives as antitumor agents, and a selective serotonin reuptake inhibitor .


Synthesis Analysis

The synthesis of 3-Formyl-1-methyl-1H-indole-5-carbonitrile involves a three-component reaction of 1 H -indole-3-carbaldehydes 1, amines 70, and malononitrile 31 in ethanol and triethylamine catalyst . Another method involves a mixture of 5-bromoindole and cuprous cyanide in NMP, heated under microwave irradiations .


Molecular Structure Analysis

The molecular structure of 3-Formyl-1-methyl-1H-indole-5-carbonitrile consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation is O=Cc1c[nH]c2ccc(cc12)C#N .


Chemical Reactions Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .


Physical And Chemical Properties Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a powder with a melting point of 248-253 °C . It has a molecular weight of 170.17 . Its solubility is 1.3 mg/ml; 0.00765 mol/l .

Scientific Research Applications

Anticancer Immunomodulators

3-Formyl-1-methyl-1H-indole-5-carbonitrile: is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors have potential as anticancer immunomodulators. By targeting the tryptophan metabolism pathway, they can modulate the immune system to recognize and destroy cancer cells more effectively.

Antifungal Agents

The compound serves as a reactant for the enantioselective preparation of antifungal agents . These agents can be designed to target specific fungal pathogens, offering a more focused and potentially less toxic treatment option compared to broad-spectrum antifungals.

BACE-1 Inhibitors

Researchers use 3-Formyl-1-methyl-1H-indole-5-carbonitrile to synthesize indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is an enzyme linked to the production of beta-amyloid peptides in the brain, which are implicated in Alzheimer’s disease. Inhibiting BACE-1 could slow or prevent the progression of Alzheimer’s.

Antibacterial Agents

This compound is a reactant for the preparation of indolyl alkenes through microwave-enhanced Knoevenagel condensation . These indolyl alkenes exhibit antibacterial properties and could lead to the development of new antibiotics.

Antitumor Agents

3-Formyl-1-methyl-1H-indole-5-carbonitrile: is also used to prepare indolecarboxamide derivatives . These derivatives have shown promise as antitumor agents, potentially offering new avenues for cancer treatment.

Selective Serotonin Reuptake Inhibitor (SSRI)

The compound has been utilized in the synthesis of a selective serotonin reuptake inhibitor . SSRIs are a class of drugs typically used to treat depression and anxiety disorders by increasing the levels of serotonin in the brain.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

properties

IUPAC Name

3-formyl-1-methylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-4-8(5-12)2-3-11(10)13/h2-4,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMKHTWSSPQKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-1-methyl-1H-indole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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